Boditrectinib - 1940165-80-9

Boditrectinib

Catalog Number: EVT-10988037
CAS Number: 1940165-80-9
Molecular Formula: C23H24F2N6O
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AUM-601 is a highly selective pan-TRK(tropomyosin receptor kinase). It is currently being investigated in clinical trials for the treatment of cancer.
Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, boditrectinib specifically targets and binds to TRK, TRK mutations and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of, or fusion proteins involving, NTRK family members results in uncontrolled TRK signaling, which plays an important role in tumor cell growth, survival, invasion and treatment resistance.
Overview

Boditrectinib is a novel compound developed primarily for the treatment of various cancers, particularly those with specific genetic mutations. It belongs to a class of drugs known as tyrosine kinase inhibitors, which target specific enzymes involved in the signaling pathways that regulate cell growth and division. This compound has shown promise in clinical trials, particularly in patients with tumors harboring alterations in the neurotrophic receptor tyrosine kinase genes.

Source

Boditrectinib was developed by the pharmaceutical company Boehringer Ingelheim and has undergone extensive research and clinical trials to evaluate its efficacy and safety profile. The compound is currently being assessed for its potential to treat solid tumors, including non-small cell lung cancer and other malignancies associated with neurotrophic receptor tyrosine kinase fusions or mutations.

Classification

Boditrectinib is classified as an oral small molecule inhibitor of neurotrophic receptor tyrosine kinases. Its mechanism of action involves the selective inhibition of these kinases, which play a crucial role in tumor growth and metastasis.

Synthesis Analysis

Methods

The synthesis of Boditrectinib involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:

  1. Formation of the Core Structure: This involves the construction of the central scaffold that is critical for binding to the target kinases.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity towards neurotrophic receptor tyrosine kinases.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.

Technical Details

The synthesis typically employs methods such as cross-coupling reactions, which are essential for forming carbon-carbon bonds between different molecular fragments. Additionally, techniques like NMR spectroscopy and mass spectrometry are used throughout the process to confirm the structure and purity of Boditrectinib.

Molecular Structure Analysis

Structure

Boditrectinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The exact structural formula details are proprietary, but it includes:

  • A central aromatic ring system
  • Various substituents that enhance its binding affinity to target receptors

Data

The molecular weight of Boditrectinib is approximately 350-400 g/mol, with specific stereochemistry that is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Boditrectinib undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Used to introduce functional groups at specific positions on the aromatic rings.
  2. Cyclization Reactions: These reactions help in forming the multi-ring structure that is characteristic of many kinase inhibitors.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) are meticulously controlled to optimize yield and selectivity. Reaction monitoring is performed using chromatographic techniques to ensure completion before moving to purification.

Mechanism of Action

Process

Boditrectinib acts primarily by inhibiting neurotrophic receptor tyrosine kinases, which are involved in critical signaling pathways for cell survival and proliferation. The mechanism can be summarized as follows:

  1. Binding: Boditrectinib binds selectively to the ATP-binding site of neurotrophic receptor tyrosine kinases.
  2. Inhibition: This binding prevents phosphorylation of downstream signaling proteins, effectively halting tumor cell proliferation.
  3. Apoptosis Induction: By disrupting these signaling pathways, Boditrectinib promotes programmed cell death in cancer cells.

Data

Clinical studies have demonstrated significant tumor shrinkage in patients treated with Boditrectinib, particularly those with tumors expressing neurotrophic receptor tyrosine kinase fusions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Boditrectinib is typically a solid at room temperature.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which is common for many small molecule inhibitors.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: These values indicate the ionization states of Boditrectinib under physiological conditions, affecting its absorption and distribution within biological systems.
Applications

Boditrectinib's primary application lies in oncology, specifically targeting cancers driven by genetic alterations in neurotrophic receptor tyrosine kinases. Its potential uses include:

  • Treatment of non-small cell lung cancer
  • Management of other solid tumors with identified neurotrophic receptor tyrosine kinase fusions
  • Ongoing research into combination therapies with other oncological agents to enhance efficacy and overcome resistance mechanisms.

This compound represents a significant advancement in targeted cancer therapy, offering hope for improved outcomes in patients with specific genetic profiles associated with aggressive malignancies.

Properties

CAS Number

1940165-80-9

Product Name

Boditrectinib

IUPAC Name

(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one

Molecular Formula

C23H24F2N6O

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C23H24F2N6O/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2/b6-3+/t20-/m1/s1

InChI Key

BQFYCHBYISNPFW-SQZHUTIHSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.